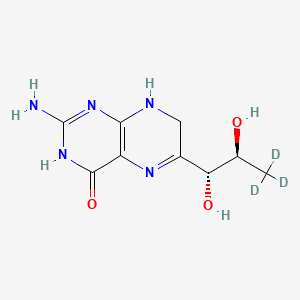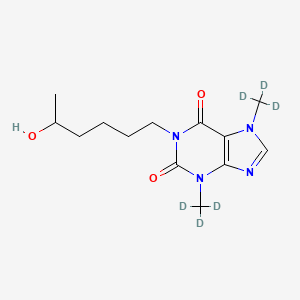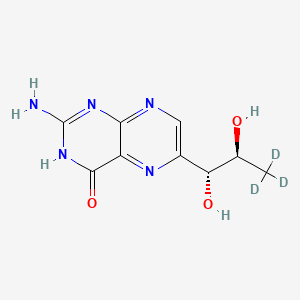![molecular formula C13H13N7 B565151 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215749-04-4](/img/structure/B565151.png)
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a novel, labeled analog of the food mutagen and carcinogen 4,7,8-TriMeIQx. This compound is primarily used in proteomics research and is known for its unique structural properties, which include a deuterium-labeled azido group .
准备方法
The synthesis of 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves several steps. The starting material, 4,7,8-TriMeIQx, undergoes a series of chemical reactions to introduce the azido group and deuterium labeling. The reaction conditions typically involve the use of azidation reagents and deuterium sources under controlled temperature and pressure
化学反应分析
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a labeled analog to study protein interactions and modifications.
Mutagenesis Studies: Employed to investigate the mutagenic and carcinogenic properties of related compounds.
Drug Development: Serves as a model compound for developing new therapeutic agents targeting specific molecular pathways.
作用机制
The mechanism of action of 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with cellular proteins and DNA. The azido group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect cellular functions. The molecular targets and pathways involved include DNA replication and repair enzymes, as well as signaling pathways related to cell growth and apoptosis .
相似化合物的比较
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to its deuterium labeling and azido group. Similar compounds include:
4,7,8-TriMeIQx: The parent compound, known for its mutagenic properties.
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Another analog used in mutagenesis research.
The uniqueness of this compound lies in its ability to serve as a labeled analog, providing insights into the behavior of related mutagens and carcinogens in biological systems.
属性
IUPAC Name |
2-azido-4,7,8-trimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)20(4)13(17-11)18-19-14/h5H,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPOFMRCSNCPT-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2C)C)C)N=C1N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565068.png)
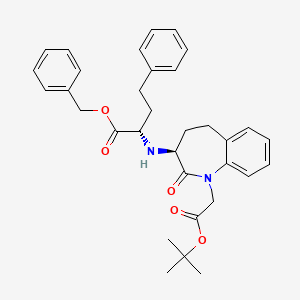
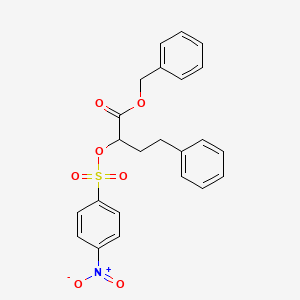
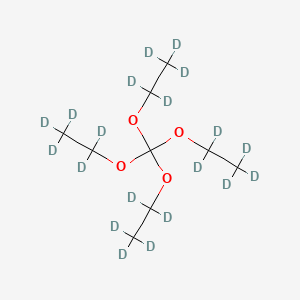
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/new.no-structure.jpg)
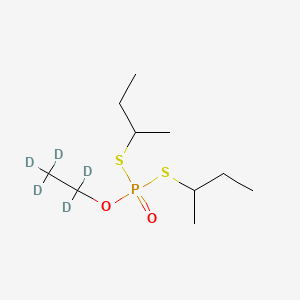
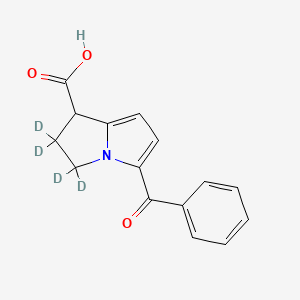
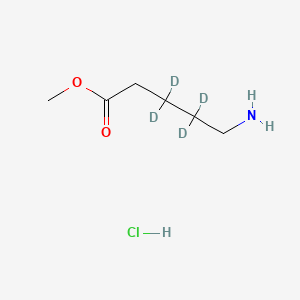
![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)
